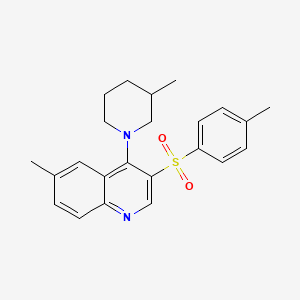

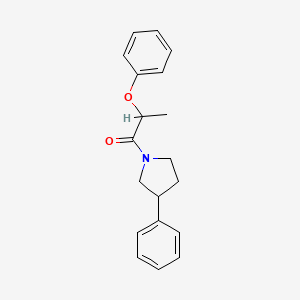

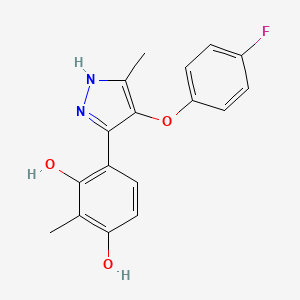

6-Methyl-4-(3-methylpiperidin-1-yl)-3-tosylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-4-(3-methylpiperidin-1-yl)-3-tosylquinoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been shown to possess several pharmacological properties that make it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing Properties

Research has elucidated the fluorescence sensing properties of quinoline-based compounds, highlighting a remarkable difference in the ability of certain quinoline isomers to detect metal ions such as Al3+ and Zn2+. Specifically, synthesized isomers like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) have demonstrated dual fluorescence chemosensor capabilities for Al3+ and Zn2+ ions. This sensitivity is attributed to the enhancement of emission intensity, which varies between different quinoline isomers, offering insights into their potential applications in metal ion detection and imaging studies (Hazra et al., 2018).

Synthesis Under Solvent-Free Conditions

The efficient synthesis of tetrahydroisoquinoline derivatives under solvent-free conditions has been documented, showcasing the versatility of quinoline compounds in chemical synthesis. These derivatives are prepared through multicomponent reactions, demonstrating the compounds' potential in facilitating diverse synthetic pathways and contributing to the development of novel chemical entities (Rong et al., 2009).

Directing Groups for C-H Bond Functionalization

Quinoline derivatives have been identified as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This finding underscores the role of quinoline compounds in enhancing the specificity and efficiency of C-H bond functionalization, a pivotal reaction in organic synthesis, which further exemplifies the compounds' significance in medicinal chemistry and drug development (Le et al., 2019).

Nonlinear Optical (NLO) Analysis

Quinoline derivatives have also been explored for their nonlinear optical (NLO) properties, with studies demonstrating the synthesis and comprehensive analysis of novel compounds exhibiting significant NLO behavior. These investigations provide a foundation for the application of quinoline derivatives in optical materials and technologies, highlighting their potential in fields beyond traditional chemical and pharmaceutical applications (Halim & Ibrahim, 2017).

Antitumor and Antimicrobial Applications

The synthesis and evaluation of quinoline compounds have revealed their potential in antitumor and antimicrobial applications. Specific derivatives have been designed to destabilize telomeric integrity, offering new avenues for cancer therapy by targeting DNA G-quadruplex structures. Additionally, the antimicrobial properties of quinoline derivatives underscore their potential in addressing antibiotic resistance, further illustrating the compounds' broad applicability in therapeutic contexts (Cookson et al., 2005).

Eigenschaften

IUPAC Name |

6-methyl-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-6-9-19(10-7-16)28(26,27)22-14-24-21-11-8-17(2)13-20(21)23(22)25-12-4-5-18(3)15-25/h6-11,13-14,18H,4-5,12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVSZINKWUVDLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-(3-methylpiperidin-1-yl)-3-tosylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)

![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)

![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)

![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)